molecular formula C12H11N3O2S B15205724 5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 737775-29-0

5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B15205724
CAS No.: 737775-29-0
M. Wt: 261.30 g/mol
InChI Key: BVHRFZJKRUXLCX-UHFFFAOYSA-N
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Description

5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that combines the structural features of benzofuran and triazole rings. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of the triazole ring further enhances the compound’s potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

    Introduction of Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

    Final Assembly: The final compound is obtained by coupling the benzofuran and triazole intermediates under suitable reaction conditions, such as refluxing in an appropriate solvent with a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The methoxy group on the benzofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-(5-Chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol: Similar structure but with a chlorine substituent.

    5-(7-Hydroxybenzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol: Hydroxy group instead of methoxy.

Uniqueness

5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the methoxy group, which can influence its biological activity and chemical reactivity. The combination of benzofuran and triazole rings also provides a versatile scaffold for further modifications and applications .

Properties

CAS No.

737775-29-0

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

3-(7-methoxy-1-benzofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H11N3O2S/c1-15-11(13-14-12(15)18)9-6-7-4-3-5-8(16-2)10(7)17-9/h3-6H,1-2H3,(H,14,18)

InChI Key

BVHRFZJKRUXLCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CC3=C(O2)C(=CC=C3)OC

solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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